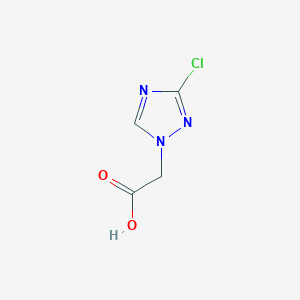

Ácido 2-(3-cloro-1H-1,2,4-triazol-1-il)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

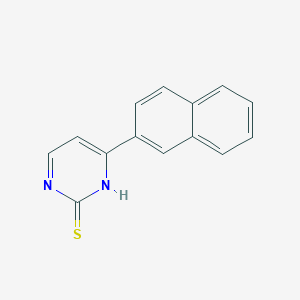

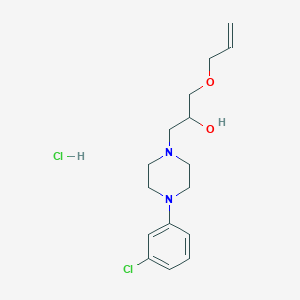

“(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid” is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid”, has been reported in several studies . These compounds are typically synthesized through condensation reactions under flow conditions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid” is characterized by a triazole ring system and an acetic acid group . The exact structure can be confirmed using spectroscopic techniques .Chemical Reactions Analysis

1,2,4-Triazoles, including “(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid”, can participate in various chemical reactions. They can act as ligands in coordination chemistry and serve as precursors for the production of new functional materials such as polymers and metal-organic frameworks .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos: Los 1,2,4-triazoles se han investigado como posibles agentes anticancerígenos. Su estructura única les permite interactuar con los receptores biológicos a través de enlaces de hidrógeno e interacciones dipolares. Ejemplos notables incluyen Fluconazol, Flupoxam y Anastrozol, que contienen el grupo 1,2,4-triazol .

Actividad Antibacteriana y Antifúngica: Algunos derivados de 1,2,4-triazol exhiben propiedades antimicrobianas. Los investigadores han explorado su potencial como agentes antibacterianos y antifúngicos .

Catalizadores Orgánicos

Los 1,2,4-triazoles pueden servir como catalizadores orgánicos debido a su capacidad para participar en diversas reacciones químicas. Sin embargo, las aplicaciones catalíticas específicas del ácido (3-cloro-1H-1,2,4-triazol-1-il)acético requieren mayor investigación.

En resumen, este compuesto promete en la química farmacéutica, la agroquímica, las ciencias de los materiales y la catálisis orgánica. Los investigadores continúan explorando su potencial, y estudios adicionales pueden revelar aplicaciones adicionales. Si necesita más información o tiene alguna pregunta específica, no dude en preguntar

Mecanismo De Acción

Target of Action

It’s worth noting that compounds containing the 1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, suggesting that they may interact with a variety of molecular targets.

Mode of Action

1,2,4-triazole derivatives are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to various changes in the cellular processes, depending on the specific targets involved.

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

It’s worth noting that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the synthesis of 1,2,4-triazole derivatives can be influenced by various factors, including the reaction conditions and the nature of the starting materials .

Safety and Hazards

Direcciones Futuras

The future directions for research on “(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid” and other 1,2,4-triazole derivatives could involve further exploration of their potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . This could include the discovery and development of more effective and potent pharmaceutical agents .

Análisis Bioquímico

Biochemical Properties

The 1,2,4-triazole ring in 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid acts as a main pharmacophore, forming hydrogen-bonding and dipole interactions with biological receptors This allows it to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Compounds containing a 1,2,4-triazole ring have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 1,2,4-triazole-containing compounds can interact with biological receptors through hydrogen-bonding and dipole interactions . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Propiedades

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFLDYOEYMCYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2526600.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)

![N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2526605.png)

![3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione](/img/structure/B2526615.png)

![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2526622.png)